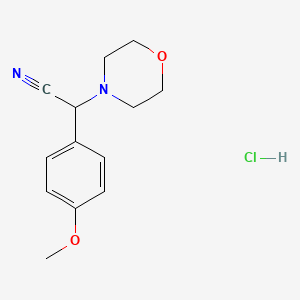

(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride

Description

(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a morpholine-derived compound featuring a phenyl ring substituted with a methoxy (-OCH₃) group and an acetonitrile moiety linked to the morpholine nitrogen. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is cataloged under reference number 10-F317613 in CymitQuimica’s ethers category .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSMZWCTEAZODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 4-methoxyphenyl group and an acetonitrile moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of (4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride is largely attributed to its ability to interact with various enzymes and receptors. The morpholine ring enhances solubility and bioavailability, while the 4-methoxy group may contribute to its binding affinity to specific targets.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at various receptor sites, influencing neurotransmitter release and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that (4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride exhibits significant anticancer properties. Table 1 summarizes the cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| A549 (lung cancer) | 10.5 | Cell cycle arrest at G1 phase |

| HeLa (cervical cancer) | 12.3 | Inhibition of DNA synthesis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's ability to induce apoptosis has been linked to increased levels of caspase-3 and p53 expression in treated cells.

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Table 2 presents the minimum inhibitory concentrations (MIC) for selected pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 32 | Bacteriostatic |

| Staphylococcus aureus | 16 | Bactericidal |

| Candida albicans | 64 | Fungistatic |

The observed antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Studies

- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells, revealing that it triggers apoptosis through mitochondrial pathways and enhances p53-mediated transcriptional activation .

- Antimicrobial Efficacy Assessment : Research conducted on various bacterial strains showed that the compound effectively inhibited growth at low concentrations, making it a candidate for further development as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(4-Fluoro-phenyl)-morpholin-4-yl-acetonitrile Hydrochloride

- Structural Difference : The phenyl ring bears a fluoro (-F) substituent instead of methoxy (-OCH₃).

- Impact :

- Electronic Effects : Fluorine is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating methoxy group. This alters reactivity in electrophilic substitution reactions and binding affinity in biological targets.

- Lipophilicity : Fluorine increases lipophilicity (logP ~1.5–2.0 estimated), whereas methoxy groups reduce it (logP ~0.5–1.0), influencing membrane permeability.

- Source : Listed as a discontinued product by CymitQuimica .

2-[2-(4-Methylphenyl)morpholin-4-yl]ethyl Morpholine-4-carboxylate Hydrochloride

- Structural Difference : Features a 4-methylphenyl group and a morpholine-4-carboxylate ethyl ester chain instead of acetonitrile.

- Impact: Molecular Weight: Higher molecular weight (C₁₈H₂₇ClN₂O₄; MW ~394.9 g/mol) compared to the target compound (estimated C₁₃H₁₅ClN₂O₂; MW ~278.7 g/mol) .

- Source : ChemBK lists this compound with a focus on physicochemical properties .

Morpholine Derivatives with Heterocyclic Modifications

4-(2-Chloroethyl)morpholine Hydrochloride

- Structural Difference : A chloroethyl side chain replaces the acetonitrile-phenyl moiety.

- Impact :

Physicochemical and Pharmacological Properties

Table 1: Comparative Analysis of Key Parameters

*Estimated based on structural data.

Research Implications and Limitations

- Bioactivity : Methoxy and fluoro substituents may target different enzyme classes (e.g., kinases vs. cytochrome P450).

- Data Gaps: Limited solubility, stability, and toxicity data in public sources necessitate further experimental profiling.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing (4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 4-methoxyphenylacetonitrile with morpholine under nucleophilic substitution conditions.

- Step 2 : Hydrochloride salt formation via acidification (e.g., HCl gas or aqueous HCl) to improve stability and crystallinity .

Critical Parameters :

Advanced: How can structural ambiguities in crystallographic data for this compound be resolved using software like SHELX?

- Refinement Strategy : Use SHELXL for high-resolution refinement, incorporating hydrogen atom positions via riding models and anisotropic displacement parameters for non-H atoms .

- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or twinning. For disordered morpholine rings, apply restraints to bond lengths/angles using SHELX instructions like DFIX .

- Data Contradictions : If X-ray data conflicts with NMR (e.g., unexpected diastereomers), validate via Hirshfeld surface analysis to assess packing effects .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR :

- ¹H NMR : Look for methoxy singlet (~δ 3.8 ppm) and morpholine protons (δ 2.4–3.8 ppm, split into multiplets).

- ¹³C NMR : Confirm nitrile carbon at ~δ 120 ppm and morpholine carbons (δ 45–70 ppm) .

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) for purity assessment (retention time ~8–10 min) .

- Melting Point : Expect 160–165°C (decomposition may occur above 170°C; DSC recommended) .

Advanced: How can discrepancies in reported physical properties (e.g., solubility, melting point) be systematically addressed?

- Root Cause Analysis :

- Mitigation : Standardize synthesis protocols (e.g., drying under vacuum at 60°C for 24 hours) and report solvent systems explicitly .

Advanced: What computational methods are suitable for analyzing the conformational flexibility of the morpholine ring?

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring puckering amplitudes (θ) and phases (φ). For six-membered morpholine rings, θ < 10° indicates near-planarity, while θ > 20° suggests chair or boat conformations .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., water) using AMBER or GROMACS to assess ring-flipping kinetics and solvent interactions .

Advanced: How does the methoxy substituent influence biological activity compared to halogenated analogs?

- Structure-Activity Relationship (SAR) :

- Methoxy Group : Enhances lipophilicity (logP +0.5 vs. H-substituted analogs), improving membrane permeability. Compare with 4-fluoro-phenyl analogs ( ) to assess electron-withdrawing effects .

- Biological Assays : Test against CYP450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. Use radioligand binding assays to quantify receptor affinity (e.g., serotonin or dopamine receptors) .

Basic: What safety protocols are essential for handling the hydrochloride salt form?

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate HCl gas exposure .

- Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb using vermiculite .

Advanced: What strategies optimize yield in scale-up synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.